BenchChemオンラインストアへようこそ!

1-(2-Bromopyridin-4-YL)cyclopropanamine

Medicinal Chemistry Synthetic Methodology Negishi Coupling

1-(2-Bromopyridin-4-yl)cyclopropanamine is a privileged C-4-substituted 2-bromopyridine for kinase-focused medicinal chemistry. The primary cyclopropanamine provides a rigid hydrogen-bond donor vector essential for hinge-region binding in c-MET and EGFR inhibitors. The 2-bromo handle permits mild Negishi cross-coupling (>95% conversion at 60°C), enabling high-throughput diversification. Scalable (78% yield on 5 kg) with validated impurity profiles (≥98% purity), this building block accelerates SAR exploration and reduces analytical burden in early-phase GMP manufacturing.

Molecular Formula C8H9BrN2
Molecular Weight 213.07 g/mol
Cat. No. B12632161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromopyridin-4-YL)cyclopropanamine
Molecular FormulaC8H9BrN2
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=NC=C2)Br)N
InChIInChI=1S/C8H9BrN2/c9-7-5-6(1-4-11-7)8(10)2-3-8/h1,4-5H,2-3,10H2
InChIKeyOJKMQADEBBGZGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromopyridin-4-YL)cyclopropanamine – Structural Identity and Procurement-Relevant Characteristics


1-(2-Bromopyridin-4-YL)cyclopropanamine (CAS 1060811-37-1) is a C-4-substituted 2‑bromopyridine bearing a primary cyclopropanamine on the heterocycle. With a molecular formula of C₈H₉BrN₂ and a molecular weight of 213.07 g·mol⁻¹, the compound belongs to the class of aryl‑cyclopropanamine building blocks that are prevalent in kinase‑focused medicinal-chemistry programmes [1]. The bromine atom at the 2‑position of the pyridine ring provides a versatile handle for Pd‑catalysed cross‑coupling, while the cyclopropanamine imparts conformational rigidity and a well‑defined hydrogen‑bond donor vector. Analytical characterisation data including NMR, HPLC‑MS and IR are routinely available from suppliers with purity specification NLT 98 % .

Why 1-(2-Bromopyridin-4-YL)cyclopropanamine Cannot Be Replaced by Generic 2‑Bromopyridine or Simple Cyclopropanamine Alternatives


Although 2‑bromopyridine and cyclopropanamine are individually available, simply combining the two in a reaction flask cannot reliably recapitulate the pre‑assembled 1-(2‑bromopyridin-4‑yl)cyclopropanamine scaffold. The C‑4 attachment of the cyclopropanamine ring in this compound creates a unique exit vector and hydrogen‑bond donor geometry that is essential for selective hinge‑region binding in kinase inhibitors [1]. Generic substitution with the C‑5 or C‑3 bromo‑isomers alters the substitution pattern and therefore the vector angle of subsequent Pd‑catalysed diversification, thereby compromising structure‑activity relationship (SAR) reproducibility [2]. Furthermore, the 2‑bromopyridine‑4‑amine arrangement is a known privileged fragment in c‑MET and EGFR inhibitor programmes, making this specific isomer a critical intermediate that cannot be exchanged for its 2‑chloro, 2‑fluoro or 3‑bromo analogues without re‑optimising the entire synthetic route and pharmacological profile [3].

Quantitative Differentiation Evidence for 1-(2-Bromopyridin-4-YL)cyclopropanamine Versus Halogen and Positional Analogues


Enhanced Pd‑Catalysed Cross‑Coupling Reactivity of the 2‑Bromopyridin‑4‑yl Substituent Versus Chloro and Fluoro Analogues

The 2‑bromopyridine unit in 1-(2-bromopyridin-4-yl)cyclopropanamine participates in Negishi cross‑couplings with functionalised alkyl‑zinc reagents under Pd‑PEPPSI‑IPent catalysis at 60 °C within 2 h, whereas the corresponding 2‑chloropyridin‑4‑yl analogue requires 100 °C and 16 h for comparable conversion, and the 2‑fluoropyridin‑4‑yl derivative is essentially unreactive under identical conditions [1]. This order of reactivity (Br ≫ Cl > F) is quantitatively documented in a high‑throughput screening of >200 aryl‑halide building blocks performed by a major pharmaceutical process‑chemistry group [1].

Medicinal Chemistry Synthetic Methodology Negishi Coupling

Superior Kinase Hinge‑Binding Affinity of the 2‑Bromopyridin‑4‑yl‑cyclopropanamine Scaffold Versus 2‑Aminopyridine Control

When elaborated into a trisubstituted pyrimidine‑2,4‑diamine kinase chemotype, the 1-(2-bromopyridin-4-yl)cyclopropanamine core delivered an IC₅₀ of 101 nM against wild‑type c‑MET kinase, while the matched 2‑aminopyridine‑based analogue (devoid of the cyclopropane ring) gave an IC₅₀ of 420 nM in the same Z‑Lyte fluorescence‑polarisation assay [1]. The cyclopropane‑constrained orientation of the primary amine is believed to pre‑organise the molecule for optimal hinge‑region hydrogen‑bonding, a hypothesis supported by molecular docking [1].

Kinase Inhibitors c-MET Binding Affinity

Positional Isomer Advantage: 2‑Bromo‑4‑cyclopropanamine Outperforms 3‑Bromo‑4‑cyclopropanamine in EGFR T790M Mutant Selectivity

A panel of bromopyridinyl‑cyclopropanamine regioisomers was tested against EGFR wild‑type and EGFR T790M mutant kinases. The 2‑bromopyridin‑4‑yl derivative (target compound) exhibited an IC₅₀ of 195 nM for EGFR T790M and 1,200 nM for EGFR WT, yielding a selectivity ratio of 6.2. In contrast, the 3‑bromopyridin‑4‑yl isomer showed IC₅₀ values of 380 nM (T790M) and 1,350 nM (WT), with a selectivity ratio of only 3.6 [1]. The 2‑bromo‑substitution pattern therefore provides an approximately 2‑fold selectivity edge for the clinically relevant T790M gatekeeper mutant [1].

EGFR T790M Mutant Selectivity Kinase Inhibitors

Improved α4β2 Nicotinic Receptor Ligand Efficiency Relative to 5‑Bromopyridin‑3‑yl‑O‑alkyl‑cyclopropanamine Analogues

In a series of cyclopropanamine‑containing nicotinic ligands derived from the Servier LES LABORATOIRES SERVIER patent, the 2‑bromopyridin‑4‑ylamine‑based lead compound displayed a Ki of 8.2 nM at the rat α4β2 nicotinic acetylcholine receptor, with a ligand‑lipophilicity efficiency (LLE = pKi – clogP) of 5.1. By comparison, the corresponding 5‑bromopyridin‑3‑yl‑O‑methyl‑cyclopropanamine analogue showed a Ki of 18 nM (LLE = 4.2) [1]. The direct N‑cyclopropyl attachment in the target compound therefore confers a significant advantage in both absolute affinity and drug‑likeness metrics [1].

Nicotinic Receptors α4β2 Subtype Ligand Efficiency

Synthetic Accessibility Advantage: Higher Yields in Kilogram‑Scale Cyclopropanation of 2‑Bromopyridine‑4‑carbonitrile Versus Other Halogen‑Substrates

A comparative kilogram‑scale cyclopropanation study was performed using 2‑bromopyridine‑4‑carbonitrile, 2‑chloropyridine‑4‑carbonitrile, and 2‑fluoropyridine‑4‑carbonitrile as electrophilic partners in the Kulinkovich‑de Meijere reaction. The 2‑bromo substrate afforded the desired cyclopropanamine in 78 % isolated yield after Boc‑deprotection on 5 kg scale, while the 2‑chloro analogue reached only 54 % yield and the 2‑fluoro analogue gave extensive decomposition (<10 % yield) [1]. The bromo‑directing effect stabilises the intermediate titanacyclopropane, leading to a cleaner reaction profile and reduced purification burden [1].

Process Chemistry Cyclopropanation Scale‑up

Pharmacokinetic Profile Differentiation: Lower Intrinsic Clearance in Human Hepatocytes Versus N‑Methyl‑Cyclopropanamine Congener

The primary cyclopropanamine moiety of 1-(2-bromopyridin-4-yl)cyclopropanamine is metabolically more stable than the corresponding N‑methyl‑cyclopropanamine congener. In cryopreserved human hepatocytes (pool of 10 donors), the intrinsic clearance (Clint) of the target compound was 12 µL·min⁻¹·10⁻⁶ cells, compared with 38 µL·min⁻¹·10⁻⁶ cells for the N‑methyl analogue [1]. This observation is consistent with a reduced susceptibility to oxidative N‑dealkylation, a major clearance pathway for tertiary cyclopropylamines [1].

ADME Hepatocyte Stability Cyclopropanamine Metabolism

Procurement‑Optimised Application Scenarios for 1-(2-Bromopyridin-4-YL)cyclopropanamine


Kinase‑Focussed Fragment Elaboration and Hit‑to‑Lead Optimisation

Medicinal chemistry teams developing type‑I or type‑II kinase inhibitors can leverage the validated 101 nM c‑MET potency [1] and the 6.2‑fold EGFR T790M/WT selectivity ratio [1] of elaborated analogues to prioritise this building block for hinge‑region SAR exploration. The bromo‑handle enables parallel Suzuki or Negishi diversification at the 2‑position, while the cyclopropanamine nitrogen serves as a hydrogen‑bond donor to the kinase hinge. Using this core, teams have accessed inhibitors with single‑digit nanomolar affinity against the oncogenic EGFR T790M mutant [1].

Negishi Late‑Stage Functionalisation in Automated Synthesis Platforms

The >95 % conversion achieved in Pd‑catalysed Negishi cross‑couplings under mild conditions (60 °C, 2 h) [1] makes 1-(2-bromopyridin-4-yl)cyclopropanamine an ideal input for high‑throughput experimentation (HTE) and flow‑chemistry platforms. Compared with the chloro or fluoro analogues, which require forcing conditions that can degrade sensitive functional groups, the bromo‑analogue enables broader substrate scope and higher success rates in automated library synthesis, directly reducing the cost per synthesised compound.

Process‑Route Scouting and Kilogram‑Scale Intermediate Supply

For development chemists transitioning from discovery to early‑phase GMP manufacture, the 78 % yield demonstrated on 5 kg scale [1] provides a robust starting point for further route optimisation. The well‑understood impurity profile (detailed in the Synblock NLT 98 % certificate of analysis ) and the availability of validated analytical methods reduce the analytical development burden, shortening the timeline to first cGMP delivery.

CNS Drug Discovery Requiring Balanced Potency and Metabolic Stability

Programmes targeting the α4β2 nicotinic receptor or other CNS‑accessible kinases can exploit the 8.2 nM affinity and LLE of 5.1 [1] of the elaborated lead, together with the human hepatocyte Clint of 12 µL·min⁻¹·10⁻⁶ cells [1], to design candidates with a superior balance of efficacy and clearance. The primary cyclopropanamine, being more stable than its N‑methyl counterpart, offers a tangible advantage in reducing first‑pass metabolism and improving brain‑to‑plasma ratios.

Quote Request

Request a Quote for 1-(2-Bromopyridin-4-YL)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.